GSK-843 was identified through high-throughput screening of small molecule libraries aimed at discovering potent inhibitors of RIPK3. It is classified as a necroptosis inhibitor due to its ability to selectively inhibit the kinase activity of RIPK3 with minimal effects on other kinases, making it a valuable tool for studying necroptosis and its implications in disease .
The synthesis of GSK-843 involves several key steps that typically include:
The detailed synthetic route can be found in supplementary materials accompanying relevant publications, which describe the specific reagents and conditions used during the synthesis .
GSK-843 has a complex molecular structure characterized by specific functional groups that confer its biological activity. The compound's structure includes:
The molecular formula and weight are typically reported as follows:
Crystallographic data may be available in structural databases, providing insights into the three-dimensional arrangement of atoms within GSK-843 .
GSK-843 primarily functions through competitive inhibition of RIPK3. Key aspects of its chemical reactivity include:
The mechanism by which GSK-843 exerts its effects involves:
Quantitative assays have demonstrated that GSK-843 effectively reduces necroptotic cell death in various cellular models .
GSK-843 has been utilized in various research contexts, including:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6